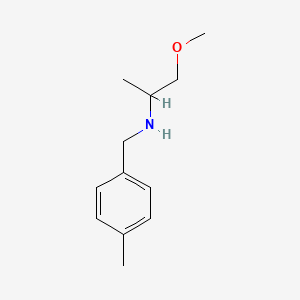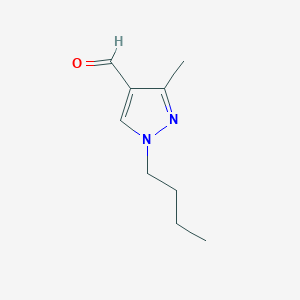
1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C9H14N2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Vorbereitungsmethoden
The synthesis of 1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of pyrazole derivatives with appropriate aldehydes. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and concentrated hydrochloric acid to adjust the pH to around 2.5. The reaction mixture is then heated under reflux for several hours. After the reaction is complete, the product is isolated by adjusting the pH to around 13 using a sodium hydroxide solution, followed by recrystallization from n-propanol .
Analyse Chemischer Reaktionen
1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of more complex molecules
Wirkmechanismus
The mechanism of action of 1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde can be compared with other pyrazole derivatives, such as:
3-Methyl-1H-pyrazole-4-carbaldehyde: Similar in structure but lacks the butyl group, which may affect its solubility and reactivity.
1-Butyl-1H-pyrazole-4-carbaldehyde: Lacks the methyl group, which can influence its chemical properties and biological activity.
1-Butyl-3-methyl-1H-pyrazole:
These comparisons highlight the unique structural features of this compound that contribute to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-butyl-3-methylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-3-4-5-11-6-9(7-12)8(2)10-11/h6-7H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKWRJLYBFSPEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
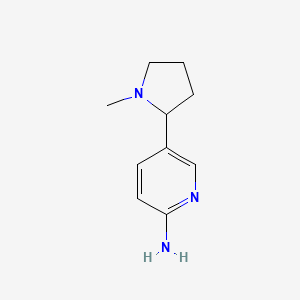
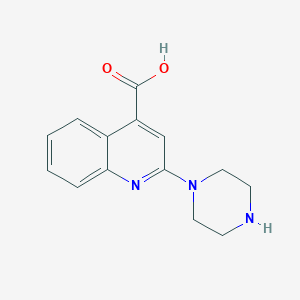
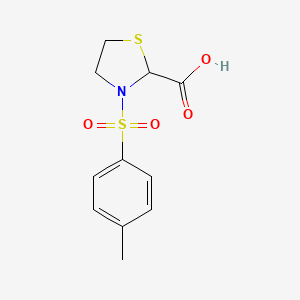

![3-(1H-Indol-3-yl)-2-[(5-methyl-furan-2-carbonyl)-amino]-propionic acid](/img/structure/B1305384.png)
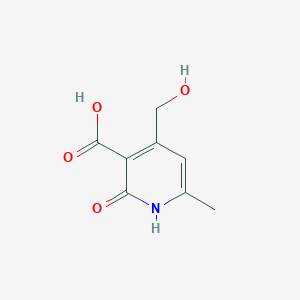



![3-(4-Ethoxy-phenyl)-3-[(furan-2-carbonyl)-amino]-propionic acid](/img/structure/B1305403.png)

![1-[2-(2-Chloro-ethoxy)-ethyl]-1H-pyrazole](/img/structure/B1305410.png)

